PMX-53

Pharmacokinetics Oral Bioavailability C5aR1 Antagonist

Complement C5aR1 researchers often face short pharmacodynamic windows limiting acute in vivo experimental design. PMX-53 provides a 3-6 hour active duration at 1 mg/kg IV, enabling sustained target engagement in endotoxic shock, ischemia-reperfusion, and acute inflammation models. - Orthosteric binding validated by X-ray crystallography, distinct from allosteric antagonists. - Concentration-dependent pathway discrimination: MPO release IC50 22 nM vs chemotaxis IC50 75 nM. - Oral activity validated in DOCA-salt hypertensive rat model (1 mg/kg/day).

Molecular Formula C47H65N11O7
Molecular Weight 896.1 g/mol
Cat. No. B1678909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMX-53
SynonymsPMX 53;  PMX 53;  PMX53;  Ac-Phe-cyclo(Orn-Pro-D-Cha-Trp-Arg);  AcPhe(ornithine-Pro-cyclohexylamine-Trp-Arg. AcPhe(ornithine-Pro-cyclohexylamine-Trp-Arg)
Molecular FormulaC47H65N11O7
Molecular Weight896.1 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N
InChIInChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1
InChIKeyYOKBGCTZYPOSQM-HPSWDUTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PMX-53 (3D53): A Cyclic Peptide C5a Receptor Antagonist with Defined Oral Bioactivity


PMX-53 (3D53), also designated AcF-[OP(D-Cha)WR], is a macrocyclic hexapeptidomimetic that functions as a non-competitive antagonist of the complement C5a receptor 1 (C5aR1/CD88) with nanomolar potency [1]. The compound is characterized by its synthetic peptidic scaffold and has demonstrated oral activity in preclinical models . PMX-53 specifically binds to C5aR1 without affinity for the alternative C5a receptor C5L2 or the C3a receptor . The compound also exhibits low-affinity agonist activity at the Mas-related G protein-coupled receptor X2 (MrgX2) at higher concentrations .

Target Engagement C5aR1 (CD88) orthosteric non-competitive antagonism
Study Context In vivo oral activity models, structural GPCR pharmacology
Selectivity Profile No affinity for C5L2 or C3aR; low-affinity MrgX2 agonist at higher concentrations

Why PMX-53 Cannot Be Interchanged with PMX205 or Other C5aR1 Antagonists


Despite structural similarity to the analog PMX205 (hydrocinnamate-[OP(D-Cha)WR]), PMX-53 exhibits substantially different pharmacokinetic behavior that precludes functional substitution [1]. The compounds differ by a single N-terminal modification, yet this translates into marked divergence in oral bioavailability and CNS penetration [1]. Compared with small-molecule C5aR1 antagonists such as avacopan (CCX168), PMX-53 binds at the orthosteric site and acts non-competitively, whereas avacopan occupies an allosteric pocket with distinct pharmacological consequences [2]. Furthermore, PMX-53 demonstrates different receptor selectivity profiles versus other peptidic C5aR1 antagonists such as JPE-1375, with measurable differences in in vivo pharmacodynamic duration [3]. These compound-specific properties mandate deliberate selection based on experimental requirements rather than in-class substitution.

PMX-53 (This Compound) 9% oral bioavailability in mouse
PMX205 (Analog) 23% oral bioavailability in mouse
A single N-terminal modification results in a 2.6-fold difference in oral exposure; CNS penetration may also diverge.
PMX-53 Binding Mode Orthosteric site, non-competitive
Avacopan (Small Molecule) Allosteric pocket binding
Distinct binding sites may produce different pharmacological consequences; not a functional substitute in signaling studies.
PMX-53 In Vivo Duration Up to 6 hours PD effect
JPE-1375 (Peptidic Antagonist) Less than 2 hours PD effect
Pharmacodynamic duration difference may shift dosing-interval requirements; direct protocol substitution may not transfer.

PMX-53 Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


PMX-53 vs PMX205 Oral Bioavailability: 9% vs 23% in Mouse PK Studies

In a direct comparative pharmacokinetic study in mice, PMX-53 demonstrated an oral bioavailability of 9%, which was substantially lower than that of its close structural analog PMX205 at 23% when administered at identical doses [1]. Both compounds exhibited rapid absorption and followed a two-compartment model with elimination half-lives of approximately 20 minutes [1]. PMX205 also displayed greater efficiency in penetrating the intact CNS compared to PMX-53 [1].

Oral Bioavailability
Head-to-head
PMX-53: 9% vs PMX205: 23%
Supports oral exposure-model interpretation
Mouse PK; identical oral doses; two-compartment model
Pharmacokinetics Oral Bioavailability C5aR1 Antagonist Preclinical DMPK

PMX-53 vs JPE-1375 In Vivo Active Duration: 6 Hours vs Less Than 2 Hours

Using a mouse pharmacodynamic model that measured C5a-induced neutrophil mobilization and TNF elevation, PMX-53 and JPE-1375 both achieved inhibition at intravenous doses as low as 1 mg/kg [1]. However, the duration of in vivo activity for PMX-53 persisted for up to 6 hours, significantly exceeding that of JPE-1375, which lasted less than 2 hours [1]. Pharmacokinetic analysis confirmed that PMX-53 had a longer half-life, enabling the development of an accurate PK/PD model [1].

In Vivo Active Duration
Head-to-head
Up to 6 hours vs JPE-1375:
Supports pharmacodynamic endpoint review
Mouse PD model; 1 mg/kg IV; C5a-induced neutrophil mobilization
Binding Mode
Head-to-head
Orthosteric (PMX-53) vs Allosteric (Avacopan)
Reported binding-site differentiation context
X-ray crystallography of human C5aR ternary complexes
Functional Antagonism IC50
Cross-study comparable
MPO release: 22 nM; Chemotaxis: 75 nM
Assay potency context for pathway discrimination
Human neutrophils; C5a-induced functional assays
Pharmacodynamics In Vivo Efficacy C5aR1 Antagonist Neutrophil Mobilization

PMX-53 Orthosteric Binding vs Avacopan Allosteric Binding: Structural Differentiation by X-ray Crystallography

Crystal structures of human C5aR in ternary complexes revealed that PMX-53 binds at the orthosteric site of the receptor, whereas the small-molecule antagonist avacopan (CCX168) occupies a distinct allosteric binding pocket [1]. PMX-53 stabilizes the C5aR structure through orthosteric engagement, while avacopan and NDT9513727 exhibit chemically diverse allosteric binding poses with different pharmacological implications [1].

Binding Mode
Head-to-head
Orthosteric (PMX-53) vs Allosteric (Avacopan)
Reported binding-site differentiation context
X-ray crystallography of human C5aR ternary complexes
Structural Biology C5aR1 Antagonist GPCR Pharmacology Binding Mode

PMX-53 Functional Antagonism IC50 Values: 22 nM (MPO Release) and 75 nM (Chemotaxis) in Human Neutrophils

PMX-53 inhibits C5a-induced functional responses in isolated human polymorphonuclear leukocytes with distinct IC50 values for different endpoints: 22 nM for myeloperoxidase (MPO) release and 75 nM for chemotaxis . Preincubation with PMX-53 at approximately 10 nM blocks C5a-induced Ca²⁺ mobilization in HMC-1 and RBL-2H3 cells while demonstrating selectivity over C3a responses . The compound acts as a non-competitive antagonist and produces insurmountable antagonism at the C5a receptor .

Functional Antagonism IC50
Cross-study comparable
MPO release: 22 nM; Chemotaxis: 75 nM
Assay potency context for pathway discrimination
Human neutrophils; C5a-induced functional assays
Functional Pharmacology Neutrophil Activation C5aR1 Antagonist In Vitro Potency

PMX-53: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Acute In Vivo Studies Requiring Multi-Hour C5aR1 Blockade Without Frequent Redosing

Based on the pharmacodynamic duration of up to 6 hours observed in head-to-head comparison with JPE-1375 (<2 hours) [1], PMX-53 is the preferred choice among peptidic C5aR1 antagonists for acute in vivo experiments spanning 3-6 hour time windows. The extended active duration at 1 mg/kg IV enables sustained target engagement during experimental protocols such as endotoxic shock models, ischemia-reperfusion injury assessments, or acute inflammation studies where repeated bolus dosing would introduce confounding variables.

Structural Pharmacology Studies of Orthosteric GPCR Antagonism

PMX-53 serves as a definitive orthosteric probe for C5aR structural and signaling studies, validated by X-ray crystallography demonstrating its binding site distinct from allosteric antagonists such as avacopan and NDT9513727 [2]. This established binding mode makes PMX-53 the appropriate selection for researchers investigating orthosteric ligand-receptor interactions, structure-guided drug design efforts targeting the C5a binding pocket, or comparative pharmacology experiments contrasting orthosteric versus allosteric antagonism outcomes.

Non-CNS Inflammation Models Where Oral Dosing Feasibility Is Required but High Systemic Bioavailability Is Not Critical

While PMX-53 demonstrates lower oral bioavailability (9%) compared to PMX205 (23%) [3], its oral activity has been validated in cardiovascular inflammation models such as the DOCA-salt hypertensive rat model, where 1 mg/kg/day oral gavage for 32 days attenuated inflammatory cell infiltration, fibrosis, and ventricular stiffness [4]. PMX-53 is appropriate for chronic oral dosing studies in peripheral inflammatory disease models where CNS penetration is not a primary objective and where the established oral efficacy profile provides a reference benchmark.

Neutrophil Functional Pathway Dissection via Differential Inhibition Potency

The distinct IC50 values of PMX-53 for C5a-induced neutrophil myeloperoxidase release (22 nM) versus chemotaxis (75 nM) enable concentration-dependent pathway discrimination. Researchers studying C5aR1-mediated neutrophil effector functions can titrate PMX-53 concentrations to selectively interrogate degranulation pathways at lower concentrations while requiring higher concentrations to achieve full chemotaxis inhibition, a pharmacological feature that supports mechanistic studies of biased signaling downstream of C5aR1 engagement.

Application
Selection Property
Validation Focus
Multi-hour C5aR1 blockade without frequent redosing
Extended pharmacodynamic duration review
In vivo PD model-response endpoint context
Orthosteric GPCR structural and signaling probe
Definitive orthosteric binding mode
Binding-site-specific signaling endpoint review
Peripheral inflammation oral dosing where CNS penetration is not critical
Oral activity with defined exposure context
Oral exposure-model interpretation
Neutrophil functional pathway dissection
Differential IC50 for MPO release vs chemotaxis
Concentration-dependent pathway-response interpretation

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